molecular formula C5H13NOS B019569 4-(Methylsulfinyl)-1-butylamine CAS No. 187587-70-8

4-(Methylsulfinyl)-1-butylamine

Cat. No. B019569
M. Wt: 135.23 g/mol
InChI Key: FRRCFKLOPJSLMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Methylsulfinyl)-1-butylamine often involves the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group serves multiple roles: it activates the imines for the addition of various nucleophiles, acts as a chiral directing group, and is readily cleaved after nucleophilic addition, enabling the synthesis of a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular structure of compounds in this category is often analyzed through various spectroscopic methods. These analyses contribute to understanding the compound's reactivity and stability. For example, the study of extended π-conjugated organic materials based on similar compounds provides insights into their molecular structure and interactions, which are crucial for applications in material science (Antony et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 4-(Methylsulfinyl)-1-butylamine and its derivatives can lead to a wide array of products, influenced by the compound's chemical properties. For instance, the stereoselective cycloaddition of N-tert-butanesulfinyl imines to arynes provides a method for synthesizing cyclic sulfoximines, showcasing the compound's reactivity and the role of specific functional groups in facilitating chemical transformations (Ye et al., 2014).

Physical Properties Analysis

The physical properties of 4-(Methylsulfinyl)-1-butylamine and related compounds, such as solubility, melting point, and boiling point, are critical for their practical applications. These properties can be influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties of 4-(Methylsulfinyl)-1-butylamine, including acidity, basicity, and reactivity towards various reagents, are essential for its application in synthesis and material science. Studies on related compounds, such as the electrochemical generation of Michael acceptors and the synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines, provide valuable insights into the chemical behavior and potential applications of these compounds (Salahifar & Nematollahi, 2015), (Collados, Toledano, Guijarro, & Yus, 2012).

Scientific Research Applications

Purification and Isolation Techniques

  • Purification of Hydrolysis Products : 4-(Methylsulfinyl)-1-butylamine (MSBN) has been used in the purification of hydrolysis products from broccoli and Lesquerella fendleri seeds. The procedure involved solvent extraction and purification using chromatography techniques. These techniques are pivotal for isolating glucosinolate hydrolysis products, further aiding in the study of their biological effects (Kore, Spencer, & Wallig, 1993).

Chemical Modification and Material Science

  • Enhancing Hyaluronan Pseudoplasticity : Research has explored the use of 4-(Methylsulfinyl)-1-butylamine for grafting to hyaluronan (HA). This process optimizes HA's shear-thinning properties, which are crucial for injectability and additive manufacturing. Such modifications make these derivatives significant for bioinks, hydrogels, drug delivery, and regenerative medicine applications (Petta, Eglin, Grijpma, & D’Este, 2016).

Catalysis and Synthesis

  • Asymmetric Synthesis of Amines : The compound has been utilized in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, related to 4-(Methylsulfinyl)-1-butylamine, are versatile intermediates for synthesizing a wide range of enantioenriched amines. These amines have applications in the production of amino acids, amino alcohols, and other compounds essential in medicinal chemistry (Ellman, Owens, & Tang, 2002).

Analytical Chemistry

  • Maillard Reaction Study : The compound has been used to study the Maillard reaction of D-glucose, acting as a model compound for the lysine side chains of proteins. This research helps in understanding the formation of colored compounds during the reaction, which is relevant in food chemistry and biochemistry (Lerche, Pischetsrieder, & Severin, 2002).

Sensor Technology

  • Gas Sensing Material : Au nanoparticles modified MoO3 nanobelts, which include 4-(Methylsulfinyl)-1-butylamine, demonstrate ultra-high sensitivity and selectivity towards this compound. This technology is promising for practical gas sensing applications, especially in detecting amines (Fu et al., 2021).

Future Directions

The future directions of research on 4-(Methylsulfinyl)-1-butylamine could involve further exploration of its potential therapeutic uses. For example, isothiocyanates from cruciferous vegetables have been studied extensively for their disease preventive and therapeutic effects .

properties

IUPAC Name

4-methylsulfinylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCFKLOPJSLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfinyl)-1-butylamine

CAS RN

187587-70-8
Record name 4-methanesulfinylbutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA D'Souza, S Amin, D Desai - Journal of Labelled Compounds …, 2003 - Wiley Online Library
Isothiocyanates have gained considerable attention for their role as potent chemopreventive agents. Sulforaphane, 1a (SFN), a naturally occurring isothiocyanate, was isotopically …

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